Product packaging for Aserbine(Cat. No.:CAS No. 138230-26-9)

Aserbine

Cat. No.: B159933
CAS No.: 138230-26-9
M. Wt: 394.3 g/mol
InChI Key: PBQGHMHRLALUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aserbine is a chemical combination of benzoic acid, malic acid, and salicylic acid esters (C18H18O10) . It has been historically utilized in biomedical research, particularly in the study of topical treatments for dermal burns and wound healing mechanisms . In research settings, this compound has been evaluated for its ability to promote wound repair. Its value in research is attributed to the combined properties of its components: salicylic acid contributes a pronounced necrolytic effect and supports the formation of healthy granulation tissue and epithelization, while malic acid influences metabolic and exudation processes within wounds and helps prevent alkalization . The antibacterial and fungicidal properties of benzoic and salicylic acids further support the tissue regeneration process, although it is noted that the antibacterial activity of the compound cream against organisms like Staphylococcus or Pseudomonas is limited . Research indicates it is a safe topical agent suitable for research models involving thermal injuries that are not heavily contaminated . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O10 B159933 Aserbine CAS No. 138230-26-9

Properties

CAS No.

138230-26-9

Molecular Formula

C18H18O10

Molecular Weight

394.3 g/mol

IUPAC Name

benzoic acid;2-hydroxybenzoic acid;2-hydroxybutanedioic acid

InChI

InChI=1S/C7H6O3.C7H6O2.C4H6O5/c8-6-4-2-1-3-5(6)7(9)10;8-7(9)6-4-2-1-3-5-6;5-2(4(8)9)1-3(6)7/h1-4,8H,(H,9,10);1-5H,(H,8,9);2,5H,1H2,(H,6,7)(H,8,9)

InChI Key

PBQGHMHRLALUEN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)C(=O)O)O.C(C(C(=O)O)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)C(=O)O)O.C(C(C(=O)O)O)C(=O)O

Synonyms

Aserbine
benzoic acid - malic acid - propylene glycol - salicylic acid
benzoic acid, malic acid, propylene glycol, salicylic acid drug combination

Origin of Product

United States

Chemical Synthesis and Derivatization Research of Aserbine S Constituent Acids

Synthetic Methodologies for Malic Acid

Malic acid, a four-carbon dicarboxylic acid, exists in two stereoisomeric forms, with L-(-)-malic acid being a common natural metabolite in plants and animals. fishersci.senih.gov Its synthesis can be achieved through various routes, including chemoenzymatic and industrial processes.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods for malic acid synthesis often leverage the specificity of enzymes to produce desired stereoisomers. For instance, L-malic acid has been used as a starting material in chemoenzymatic approaches for synthesizing chiral building blocks, such as (S)-3-hydroxy-γ-butyrolactone. This process can involve selective hydrogenation and lipase-catalyzed hydrolysis. researchgate.netnih.gov Research has explored the efficiency of different lipases, such as lipase (B570770) from Candida rugosa, and the use of organic solvent-aqueous two-phase systems to improve product extraction and enzyme activity. researchgate.netnih.gov

Another area of chemoenzymatic research involves the biocatalytic synthesis of L-malic acid through CO2 fixation, utilizing malic enzyme. researchgate.net This approach aims to provide a more sustainable alternative to traditional petroleum-based production methods. researchgate.net

Industrial Synthesis Pathways and Efficiency Research

Industrially, malic acid production has traditionally relied on chemical synthesis or enzymatic conversion of petrochemical feedstocks. nih.gov However, there is increasing interest in microbial fermentation as a more environmentally friendly process for producing L-malic acid from renewable sources. nih.gov

Research in this area focuses on improving the efficiency of microbial strains, such as Aspergillus niger and Aspergillus nidulans, for malic acid production. nih.govnih.govmdpi.com Strategies include metabolic engineering to enhance the activity of key enzymes like malate (B86768) dehydrogenase and pyruvate (B1213749) carboxylase, optimize transport of malic acid, eliminate byproducts, and enhance metabolic fluxes. nih.govnih.govmdpi.com Studies have shown significant increases in L-malic acid yield and productivity in engineered strains. nih.govmdpi.com For example, an engineered A. nidulans strain showed a 9.6-fold increase in L-malic acid yield, reaching a titer of 30.7 g/L. mdpi.com Another study with A. niger demonstrated a 65.5% increase in productivity and a reduced fermentation cycle. nih.gov

Efficiency research also explores the use of alternative, cost-effective substrates like crude glycerol (B35011) and biomass hydrolysates for microbial fermentation. researchgate.netnih.gov Efforts are also underway to utilize low-concentration carbon dioxide gas in malic acid production systems. asiaresearchnews.com

Synthetic Methodologies for Benzoic Acid

Benzoic acid, the simplest aromatic carboxylic acid, is a key intermediate in various chemical processes. savemyexams.comnih.gov Its synthesis involves several routes, including carboxylation and oxidation, with a growing emphasis on sustainable innovations.

Carboxylation and Oxidation Routes

Commercial production of benzoic acid primarily relies on the partial oxidation of toluene (B28343) with oxygen, catalyzed by cobalt or manganese naphthenates. wikipedia.orgalfa-chemistry.com This process utilizes abundant materials and offers high yields. wikipedia.org Another industrial method involves the hydrolytic decarboxylation of phthalic anhydride (B1165640). alfa-chemistry.com

Laboratory synthesis methods include the hydrolysis of nitriles and amides, as well as the carboxylation of Grignard reagents, such as the reaction of phenylmagnesium bromide with carbon dioxide. wikipedia.orglibretexts.org Oxidation of benzyl (B1604629) compounds, including benzyl alcohol and benzyl chloride, also readily yields benzoic acid. wikipedia.org Potassium permanganate (B83412) is a common oxidizing agent used for the synthesis of benzoic acid from benzyl chloride under basic conditions. savemyexams.comscribd.com

Sustainable Synthesis Innovations

The chemical industry's reliance on petroleum-derived precursors for benzoic acid synthesis has driven the development of more sustainable methods. researchgate.netmdpi.com Green chemistry approaches aim to reduce environmental impact and utilize renewable resources. mdpi.commdpi.com

Research into sustainable synthesis includes the use of hydrogen peroxide with selenium-containing catalysts in water for the oxidation of aldehydes to carboxylic acids, offering an ecofriendly protocol. mdpi.com This method allows for the recycling and reuse of the reaction medium and catalyst. mdpi.com Microwave-assisted synthesis is another area of innovation, demonstrating potential for reduced reaction times and environmental impact compared to conventional heating methods. ijprdjournal.com

Furthermore, the production of benzoic acid from biomass-derived materials, such as quinic acid obtained from glucose derivatives, is being explored as a sustainable alternative to petroleum-based feedstocks. escholarship.org Efforts are also focused on utilizing lignin-based benzoic acid derivatives as raw materials for synthesizing valuable chemicals. rsc.org

The carboxylation of aryl bromides using carbon dioxide is also being investigated as a sustainable route for synthesizing benzoic acids, with research exploring photochemical, electrochemical, enzymatic, and thermochemical approaches. researchgate.net Palladium-catalyzed carboxylation reactions are a focus in this area. researchgate.net

Synthetic Methodologies for Salicylic (B10762653) Acid and its Precursors

Salicylic acid, a monohydroxybenzoic acid, is a significant compound with various applications and is synthesized through different routes, often starting from precursors like phenol (B47542), ortho-cresol, or benzoic acid. fishersci.ieresearchgate.nettaylorandfrancis.com

The primary industrial method for salicylic acid production is the Kolbe-Schmitt reaction. taylorandfrancis.comwikipedia.orgscholarsportal.info This process involves the carboxylation of dry sodium phenoxide with carbon dioxide under high pressure and temperature, followed by acidification to yield salicylic acid. taylorandfrancis.comwikipedia.orgscholarsportal.info Research continues to explore the effect of catalytic system composition and reaction conditions on the efficiency and selectivity of this process. researchgate.netscholarsportal.info

Another synthetic route involves the hydroxylation of benzoic acid. researchgate.net While the Kolbe-Schmitt process directly introduces the carboxyl group onto a phenoxide, hydroxylation of benzoic acid involves adding a hydroxyl group to the aromatic ring.

In plants, salicylic acid is biosynthesized through two main pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia (B1221849) lyase (PAL) pathway, both originating from chorismate. nih.govcaas.cnfrontiersin.orgmdpi.com While the ICS pathway is considered the major route in some plants like Arabidopsis thaliana, the PAL pathway appears more important in others, such as rice. caas.cnfrontiersin.orgmdpi.com Research in plant biosynthesis aims to fully elucidate the enzymes and mechanisms involved in these pathways. nih.govfrontiersin.org

Recent research has also explored palladium-catalyzed C-H carboxylation of phenols as a method to synthesize salicylic acids, highlighting high efficiency, selectivity, and functional group tolerance. researchgate.net

Kolbe-Schmitt Reaction Optimization

The Kolbe-Schmitt reaction is the cornerstone of industrial salicylic acid synthesis, involving the carboxylation of alkali metal phenolates with carbon dioxide. Historically, Kolbe's initial method involving heating sodium phenoxide with CO₂ at atmospheric pressure yielded salicylic acid at a maximum of 50%, with significant phenol loss due to volatilization. rsc.orgscienceinfo.comjergym.czfuture4200.comnih.gov Schmitt's crucial modification in 1884 involved conducting the reaction under pressure (80-94 bar) at 120-130 °C, which dramatically improved yields to nearly quantitative by preventing phenol volatilization and shifting the equilibrium. rsc.orgscienceinfo.comjergym.czfuture4200.com This high-pressure method remains the standard industrial process for producing salicylic acid and other hydroxy aromatic carboxylic acids. rsc.orgscienceinfo.comfuture4200.com

Further optimization efforts have explored variations such as the Marasse modification, which uses a mixture of free phenol and excess anhydrous potassium carbonate under pressure and elevated temperatures. rsc.orgfuture4200.com While potentially offering better yields and avoiding the preparation of hygroscopic phenoxides, the Marasse variant is generally more expensive industrially due to the cost of potassium carbonate compared to metal hydroxides. rsc.orgfuture4200.com

Recent research has investigated homogeneous Kolbe-Schmitt reactions in solvents like DMSO, studying the impact of factors such as water content, phenolate (B1203915) concentration, and the nature of the metal cation on yield and selectivity. mdpi.com For instance, using sodium phenoxide in DMSO can lead to a high selectivity (up to 97%) for 4-hydroxybenzoic acid under certain conditions, contrasting with the classical method's preference for salicylic acid (2-hydroxybenzoic acid). jergym.czmdpi.com Additives like basic carbonates have also been shown to enhance reaction rates and yields under milder conditions. mdpi.com

Novel approaches to salicylic acid synthesis include palladium-catalyzed silanol-directed C-H carboxylation of phenols, offering high efficiency, selectivity, and functional group tolerance as an alternative to traditional methods which can suffer from harsh conditions and limited scope. nih.gov

Derivatization Strategies for Acetylsalicylic Acid Analogs

Acetylsalicylic acid (Aspirin) is a prominent derivative of salicylic acid, synthesized by the esterification of the phenolic hydroxyl group of salicylic acid with acetic anhydride or acetyl chloride, typically catalyzed by an acid like sulfuric or phosphoric acid. wisc.eduwikipedia.orgirjmets.com This reaction is an equilibrium process when using acetic acid, but using acetic anhydride makes it faster and allows for near quantitative yields. wisc.edu

Derivatization strategies for creating acetylsalicylic acid analogs involve modifying the salicylic acid structure at different positions. This can include alterations to the carboxylic acid group, the acetyl group, or the aromatic ring. For example, new ester analogs of salicylic acid have been synthesized by reacting salicylic acid with methyl 2-bromoalkanates under alkaline conditions, leading to the formation of salicylates and/or disubstituted derivatives depending on the reaction conditions. icm.edu.pl These reactions, often carried out in polar aprotic solvents like DMF with a base such as potassium carbonate, highlight the potential for regioselective synthesis by targeting either the carboxylic acid or the phenolic hydroxyl group. icm.edu.pl

Research also explores the synthesis of derivatives incorporating other heterocyclic systems, such as triazolothiadiazole moieties, often employing green chemistry techniques like microwave-assisted synthesis to improve efficiency and yield.

Esterification Chemistry and Formulation Research for Multicomponent Systems

Esterification is a crucial reaction for both salicylic acid and benzoic acid, enabling the formation of various esters with diverse properties. Salicylic acid can undergo esterification at either its carboxylic acid group or its phenolic hydroxyl group. Reaction with an alcohol and an acid catalyst typically targets the carboxylic acid, yielding alkyl salicylates like methyl salicylate (B1505791). wisc.eduuomustansiriyah.edu.iqgoogle.com Esterification of the phenolic hydroxyl group, as seen in the synthesis of acetylsalicylic acid, involves reaction with an acylating agent like acetic anhydride. wisc.eduirjmets.com Benzoic acid undergoes esterification of its carboxylic acid group with alcohols in the presence of acid catalysts to form benzoate (B1203000) esters. wikipedia.org

Research in esterification chemistry focuses on developing efficient synthetic methods, including the use of different catalysts and reaction conditions. For instance, the synthesis of methyl salicylate from salicylic acid and dimethyl carbonate has been studied using mesoporous aluminosilicate (B74896) catalysts, demonstrating the influence of catalyst acidity on conversion and selectivity. acs.org Microwave irradiation has also been employed to accelerate esterification and transesterification reactions involving salicylic acid and its derivatives, offering faster reaction times and potentially higher yields compared to conventional heating. atiner.grajrconline.orgijprdjournal.commdpi.com

In the context of multicomponent systems, esterification allows for the creation of formulations containing esters of salicylic acid and benzoic acid, potentially alongside the free acids or other active ingredients. While specific formulation research for a system branded "Aserbine" is not detailed in the search results, the principles of esterification chemistry are fundamental to developing such multicomponent products. The synthesis of esters can modify properties like solubility, volatility, and stability, which are critical considerations in formulation research. For example, benzyl benzoate is a known ester of benzoic acid and is sometimes found alongside benzoic acid in industrial residues, highlighting the relevance of esterification in related chemical processes. acs.org

Exploration of Novel Derivatives and Analogs Based on this compound's Chemical Scaffold

The chemical scaffolds of salicylic acid and benzoic acid serve as starting points for the rational design and synthesis of novel derivatives and analogs. This exploration is driven by the potential to discover compounds with improved or different chemical properties.

Structure-Activity Relationship (SAR) Investigations of Modified Carboxylic Acids and Esters

SAR investigations in the context of salicylic acid and benzoic acid derivatives typically involve synthesizing a series of compounds with systematic structural modifications and evaluating how these changes affect their properties. While SAR is often linked to biological activity, it can also inform understanding of chemical reactivity, stability, and physical properties. For example, studies on benzoic acid derivatives have explored how substituents on the aromatic ring influence their reactivity or interactions. tandfonline.comontosight.ai

For salicylic acid derivatives, SAR studies might investigate the impact of modifications to the carboxylic acid group (e.g., esterification with different alcohols), the phenolic hydroxyl group (e.g., etherification or esterification), or substitutions on the aromatic ring. Research on new ester derivatives of salicylic acid has involved synthesizing a range of esters and characterizing their structures, providing data for SAR analysis related to their chemical behavior. nih.gov The position and electronic nature of substituents on the benzoic acid scaffold have been shown to affect reaction outcomes in derivatization reactions, demonstrating a chemical SAR. tandfonline.com

Rational Design and Synthesis of Advanced Analogs for Biological Probing

Rational design involves using structural information and understanding of chemical principles to design new molecules with desired characteristics. Based on the salicylic acid and benzoic acid scaffolds, advanced analogs can be designed for various purposes, including biological probing. This involves considering how modifications to the core structure might influence interactions with biological targets or alter pharmacokinetic properties.

The synthesis of these designed analogs often employs a variety of organic chemistry techniques. For instance, multi-step synthesis procedures starting from benzoic acid have been used to incorporate different functional groups, such as isopentyloxy and sulfamoyl moieties, to create novel derivatives like 'Benzoic acid, 5-isopentyloxy-2-sulfamoyl-, methyl ester'. ontosight.ai Similarly, the synthesis of complex salicylic acid derivatives, such as those incorporating tryptamine (B22526) structures, involves specific synthetic routes to construct the desired molecular architecture. nih.gov The rational design process is guided by the intended application, even if the details of biological probing are outside the scope of this article.

Green Chemistry Principles Applied to this compound Component Synthesis

The application of green chemistry principles to the synthesis of salicylic acid, benzoic acid, and their derivatives is an active area of research aimed at reducing the environmental footprint of their production. This involves designing processes that minimize or eliminate the use and generation of hazardous substances, improve atom economy, and reduce energy consumption.

Examples of green chemistry approaches in this area include the synthesis of salicylic acid from natural sources like wintergreen oil using environmentally friendly methods, optimizing reaction parameters such as temperature, reactant ratios, and pH to improve yield and purity. istanbul.edu.trkozmetikpusula.comresearchgate.net Microwave-assisted synthesis is another green chemistry technique being applied to the synthesis of benzoic acid and its derivatives, offering advantages such as reduced reaction times, improved yields, and often the avoidance of traditional organic solvents. atiner.grajrconline.orgijprdjournal.comtandfonline.com

The use of alternative catalysts, such as solid acid catalysts in the esterification of salicylic acid, can replace corrosive liquid acids like sulfuric acid, simplifying separation and reducing hazardous waste. google.com Furthermore, research into utilizing sustainable feedstocks, such as converting lignin-based benzoic acid derivatives into valuable chemicals, aligns with green chemistry principles by utilizing renewable resources and developing more sustainable production routes. acs.orgrsc.org The development of electrochemical methods for synthesizing benzoic acids from CO₂ and water also represents a green approach, avoiding hazardous reagents and utilizing abundant feedstocks. nih.gov

The optimization of the Kolbe-Schmitt reaction itself, particularly through the development of suspension-based methods in less toxic solvents like toluene, aims to improve efficiency and reduce the environmental impact associated with mass and heat transfer limitations in traditional gas-solid processes. nih.gov

Data Table: Examples of Green Chemistry Approaches in Synthesis

Constituent/DerivativeGreen Chemistry ApproachKey Benefit(s)Source(s)
Salicylic AcidSynthesis from Wintergreen OilUtilization of natural feedstock, optimized conditions istanbul.edu.trkozmetikpusula.comresearchgate.net
Salicylic AcidSupercritical CO₂ Kolbe-SchmittHomogeneous reaction, improved mass/heat transfer google.com
Salicylic AcidPalladium-catalyzed C-H carboxylationHigh efficiency and selectivity, functional group tolerance nih.gov
Acetylsalicylic AcidPhosphoric Acid CatalystSafer alternative to sulfuric acid abcr-mefmo.org
Benzoic AcidMicrowave-assisted synthesisReduced reaction time, improved yield, solvent reduction ajrconline.orgijprdjournal.com
Benzoic AcidElectrochemical synthesis from CO₂Utilization of abundant feedstock, avoids hazardous reagents nih.gov
Benzoic Acid DerivativesLignin-based feedstocksUtilization of renewable resources acs.orgrsc.org
Salicylic Acid EstersSolid Acid CatalystsReplaces corrosive liquid acids, easier separation google.com
Salicylic Acid DerivativesMicrowave-assisted synthesisReduced reaction time, improved yield mdpi.com

Biochemical and Molecular Mechanisms of Action Research of Aserbine Components

Investigations into pH Modulation in Biological Microenvironments

The acidic components of Aserbine contribute to lowering the pH of the local biological microenvironment, such as a wound bed nih.gov. This pH modulation can have several downstream effects on cellular activities and protein conformation.

Dynamics of Acidic Environment Generation by this compound Components

The application of this compound introduces organic acids (malic, benzoic, and salicylic (B10762653) acids) to the target site. These acids, depending on their concentration and the buffering capacity of the biological fluid, can decrease the pH nih.gov. One study observed that this compound resulted in an initial pH drop in a test setting, although the pH subsequently returned to the initial value after a few hours nih.gov. This suggests a transient acidification effect.

Influence on Cellular Enzymatic Activities and Protein Conformation

The pH of a biological microenvironment significantly influences the activity of enzymes and the conformation of proteins diabetesonthenet.com. Chronic wounds, for instance, often exhibit an alkaline pH, which is conducive to bacterial growth and elevated levels of matrix metalloproteinases (MMPs) cambridgemedia.com.au. Elevated MMP levels can be detrimental to wound healing by excessively degrading the extracellular matrix cambridgemedia.com.au. An acidic environment, such as that potentially created by this compound's components, is associated with decreased proteolytic activity, including that of MMPs, thereby potentially reducing damage to the extracellular matrix and promoting wound healing cambridgemedia.com.au.

The influence of pH on enzymatic activity is well-established, as enzymes have optimal pH ranges for their function. Shifting the pH outside this range can reduce their catalytic efficiency or even lead to denaturation and loss of function due to altered protein conformation diabetesonthenet.com. While specific research detailing the direct impact of this compound's acidic components on the conformation and activity of enzymes in a biological setting was not extensively found, the general principle of pH-dependent enzyme function supports this mechanism.

Molecular Basis of Antimicrobial Activity of this compound's Acids

The acidic components of this compound, particularly benzoic acid and salicylic acid, are known for their antimicrobial properties ontosight.ai. These effects are mediated through several molecular mechanisms targeting bacterial cells.

Mechanisms of Bacterial Growth Inhibition (e.g., Escherichia coli, Proteus sp., Beta-Hemolytic Streptococci)

Organic acids like those in this compound can inhibit bacterial growth through several mechanisms. One primary mechanism involves the diffusion of the undissociated form of the acid across the bacterial cell membrane mdpi.com. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and lowering the intracellular pH mdpi.com. Bacteria expend energy to pump these excess protons out to maintain their internal pH homeostasis mdpi.com. This increased energy expenditure can deplete cellular ATP, disrupting metabolic processes essential for growth and multiplication mdpi.com.

Additionally, the accumulation of organic acid anions within the cell can also interfere with various cellular functions and enzyme activities mdpi.com. While specific studies on this compound's effects on Proteus sp. and Beta-Hemolytic Streptococci were not detailed, research indicates that salicylic acid, a component of this compound, has shown antibacterial activity against Escherichia coli and Staphylococcus aureus scite.ai. Another study mentioned silver sulfadiazine, which is sometimes compared to this compound in burn treatment, as having activity against Escherichia coli and beta-hemolytic Streptococcus, among other bacteria webmd.comwoundsinternational.com. However, this refers to silver sulfadiazine, not this compound itself. General mechanisms of bacterial growth inhibition by antimicrobial agents include disrupting cell wall synthesis, interfering with protein synthesis, inhibiting nucleic acid synthesis, and damaging cell membranes ksu.edu.sa. The acidic components of this compound primarily exert their effects through membrane disruption and interference with metabolic processes due to intracellular acidification mdpi.commnba-journal.com.

Comparative Molecular Susceptibility and Resistance Profiles of Microbial Strains (e.g., Staphylococcus species, Pseudomonas aeruginosa)

The susceptibility of different microbial strains to the acidic components of this compound can vary. This variation is influenced by factors such as the bacterial cell wall and membrane structure, the presence of efflux pumps, and the ability to tolerate or counteract changes in intracellular pH mdpi.com.

Cellular and Molecular Pathways in Tissue Repair and Regeneration Research

Tissue repair and regeneration are orchestrated processes involving a cascade of cellular and molecular events. The components of this compound have been investigated for their influence on these pathways, particularly in the context of wound healing.

Inflammation is a critical initial phase of wound healing, but prolonged or excessive inflammation can impair the process. Salicylic acid, a key component of this compound, is well-known for its anti-inflammatory properties. Studies indicate that salicylic acid can modulate inflammatory signaling pathways. For instance, salicylic acid can inhibit the production of pro-inflammatory cytokines such as IL-6 in LPS-stimulated keratinocytes in vitro. nih.gov It has also been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor in maintaining the inflammatory response. nih.govmdpi.com NF-κB is involved in the expression of various pro-inflammatory cytokine genes. nih.gov Additionally, salicylic acid may influence inflammation by inhibiting cyclooxygenase (COX) activity, although this typically requires relatively high concentrations. researchgate.net Benzoic acid derivatives have also demonstrated anti-inflammatory properties, potentially by modulating enzymes and pathways involved in the inflammatory response and reducing the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. patsnap.comexplorationpub.com This may involve inhibiting the NF-κB signaling pathway. explorationpub.com Camphor has also shown anti-inflammatory effects, including reducing cytokine levels such as IL-1β and TNF-α. researchgate.net

Fibroblasts and keratinocytes are essential cell types in wound healing, responsible for extracellular matrix production and re-epithelialization, respectively. Research using in vitro models has explored the interactions of this compound components with these cells. Salicylic acid, particularly in certain formulations, has shown reduced cytotoxicity towards murine embryo fibroblasts (NIH/3T3) and human keratinocytes (HaCaT) in in vitro assays. nih.gov Some salicylic acid derivatives have been shown to inhibit the production of pro-inflammatory cytokines in stimulated keratinocytes. nih.gov Camphor has been reported to induce proliferative activity in human primary dermal fibroblasts in vitro, potentially via PI3K/AKT and ERK signaling pathways. researchgate.net Studies have also investigated the effects of compounds structurally related to benzoic acid, such as gentisic acid (a metabolite of aspirin, which is acetylsalicylic acid), on keratinocyte proliferation in vitro, demonstrating a positive effect on HaCaT cell proliferation. medsci.org

Extracellular matrix (ECM) remodeling is crucial for tissue regeneration and wound strength. This process involves the synthesis, deposition, and degradation of ECM components. While direct molecular mechanisms of this compound components on ECM remodeling are not extensively detailed in the provided results, the involvement of related compounds and pathways offers insights. For example, 5-aminosalicylic acid (5-ASA), a derivative of salicylic acid, has been shown to induce extracellular matrix synthesis via the TGF-β-mediated SMAD-dependent pathway. nih.gov Camphor has been reported to reduce MMP1 expression while increasing collagen and elastin (B1584352) expression in UV-exposed mouse skin, suggesting a role in maintaining skin suppleness and potentially influencing ECM composition. nih.gov ECM remodeling is a complex process involving enzymatic and non-enzymatic interactions that alter the composition and 3D structural organization of its molecular components. frontiersin.orgmdpi.com

Angiogenesis, the formation of new blood vessels, is vital for supplying oxygen and nutrients to the wound site during the proliferative phase. Research has explored the impact of this compound components on this process. While some studies suggest anti-angiogenic effects for certain salicylic acid derivatives in specific contexts like tumor angiogenesis, researchgate.netnih.gov other research indicates potential pro-angiogenic effects or involvement in pathways related to neovascularization. For instance, 5-aminosalicylic acid (5-ASA) has been linked to angiogenesis through different signaling cascade pathways. nih.gov Benzoic acid derivatives have also been investigated in the context of angiogenesis, with some synthetic benzoic acid compounds showing anti-angiogenic activity by targeting pathways like hypoxia-inducible factor-1alpha (HIF-1alpha) and vascular endothelial growth factor (VEGF). nih.gov Neovascularization is regulated by angiogenic factors such as VEGF and HIF. mdpi.com Modulating these pathways can be a strategy in treating conditions involving pathological neovascularization. mdpi.com

Role in Extracellular Matrix (ECM) Remodeling at the Molecular Level

Oxidative Stress Response and Antioxidant Research Related to this compound Components

Oxidative stress can impair wound healing by causing cellular damage and contributing to inflammation. Antioxidants play a role in mitigating these effects. This compound components have been investigated for their antioxidant properties and influence on oxidative stress pathways. Salicylic acid has been shown to influence reactive oxygen species (ROS) homeostasis and improve in vitro antioxidant capacity in wounded tissues. sciopen.com It can increase the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and peroxidase, while decreasing catalase activity in certain contexts. sciopen.com Salicylic acid treatment has also been associated with increased levels of ascorbic acid and reduced glutathione, key non-enzymatic antioxidants. sciopen.com Benzoic acid derivatives have demonstrated antioxidant properties, functioning as radical scavengers and potentially influencing the expression of antioxidant enzymes like SOD and catalase. explorationpub.commdpi.com Camphor's antioxidant capabilities may help lessen tissue damage and oxidative stress. nih.gov Flavonoid-rich extracts from Cinnamomum camphora, the source of natural camphor, have shown effectiveness in neutralizing free radicals. researchgate.net Oxidative stress is a pathogenic mechanism that can impair wound healing due to an imbalance between free radicals and antioxidants. nih.govmdpi.com Antioxidant therapy is considered a promising approach in wound healing, particularly in chronic wounds where oxidative stress is prevalent. frontiersin.orgoatext.com

Analytical Methodologies for Aserbine and Its Constituent Compounds

Advanced Chromatographic Techniques for Separation and Quantification

HPLC is a widely used technique for the separation and quantification of organic acids like those found in Aserbine due to its versatility, sensitivity, and ability to handle complex samples. Methods for the analysis of malic acid, benzoic acid, and salicylic (B10762653) acid by HPLC have been developed and validated for various applications.

For the determination of organic acids including malic acid, HPLC methods often utilize reversed-phase columns and mobile phases tailored to the acidic nature of the analytes. Detection is commonly achieved using UV spectrophotometry, typically at wavelengths in the low UV range where these compounds exhibit absorbance. oiv.intnih.govresearchgate.net For instance, UV detection at 210 nm is reported for the analysis of organic acids like malic acid. oiv.intnih.gov The development of a robust HPLC method involves optimizing parameters such as stationary phase chemistry, mobile phase composition (including pH and organic modifier concentration), flow rate, and detection wavelength to achieve adequate separation, sensitivity, and peak shape for all components of interest.

Validation of an HPLC method ensures its reliability and suitability for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Linearity is established by demonstrating a proportional relationship between the analyte concentration and the detector response over a defined range. For salicylic acid analysis by UV-Vis spectroscopy, linearity has been observed over a concentration range of 10-90 µg/ml with a high correlation coefficient. wisdomlib.org Accuracy and precision are evaluated by analyzing quality control samples at different concentrations and assessing the closeness of the measured values to the true values and the reproducibility of the results, respectively.

HPLC methods for the analysis of this compound's constituents may involve direct injection of diluted samples or require sample preparation steps such as extraction to isolate the organic acids from other matrix components. researchgate.net The choice of sample preparation depends on the complexity of the this compound formulation.

Gas Chromatography is particularly useful for the analysis of volatile and semi-volatile compounds. While the primary acidic components of this compound (malic, benzoic, and salicylic acids) are not highly volatile, GC can be applied after appropriate derivatization to convert them into more volatile derivatives. nih.govajevonline.orgresearchgate.netajevonline.orgnih.govnih.govnih.govrsc.orgspringernature.comlmaleidykla.lt

Derivatization techniques commonly employed for carboxylic acids include esterification. For example, malic acid has been analyzed by GC after conversion to its butyl ester. ajevonline.orgajevonline.orgnih.gov Similarly, benzoic acid has been determined by GC after derivatization, such as with pentafluorobenzyl bromide or trimethylsilyl (B98337) derivatives. nih.govnih.gov Salicylic acid analysis by GC, often coupled with mass spectrometry (GC-MS), has also been reported, frequently involving silylation for derivatization. nih.govresearchgate.netspringernature.com

GC methods for these acids involve selecting appropriate stationary phases (e.g., capillary columns with specific coatings), optimizing oven temperature programs, and choosing suitable detectors such as flame ionization detection (FID) or mass spectrometry (MS). ajevonline.orgresearchgate.netajevonline.orgrsc.org GC-MS is particularly powerful as it provides both separation and structural information through mass fragmentation patterns, aiding in peak identification and confirmation. researchgate.netnih.govspringernature.com

While GC is less commonly the primary method for routine analysis of the main acidic components of this compound compared to HPLC, it can be valuable for the analysis of potential volatile impurities or degradation products within the formulation, especially after derivatization.

Thin-Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique often used for qualitative analysis, screening, and semi-quantitative estimation of compounds. winechek.comawri.com.auualberta.cascribd.comcider.org.ukopenaccesspub.orgresearchgate.netcram.comlibretexts.orgcore.ac.uk TLC can be applied to the analysis of the organic acids present in this compound.

TLC separation of organic acids like malic acid and benzoic acid is typically performed on silica (B1680970) gel plates using mobile phases consisting of mixtures of organic solvents and sometimes acidic modifiers to control the migration of the acidic analytes. winechek.comawri.com.auualberta.cascribd.comcider.org.ukcram.comlibretexts.orgcore.ac.uk Visualization of the separated spots can be achieved using UV light if the compounds have chromophores (like benzoic acid and salicylic acid), or by spraying with visualization reagents that react with the acidic functional groups, such as bromocresol green, which changes color in the presence of acids. winechek.comawri.com.aucider.org.uklibretexts.org

TLC is useful for quickly confirming the presence of malic acid, benzoic acid, and salicylic acid in this compound by comparing the retention factors (Rf values) of spots from the sample to those of reference standards run on the same plate. winechek.comualberta.cacider.org.uk While primarily qualitative, the size and intensity of the spots can provide a semi-quantitative indication of the relative amounts of the components. core.ac.uk TLC can also be employed for monitoring the progress of reactions or for initial assessment of sample purity before analysis by more quantitative techniques like HPLC or GC. ualberta.cacram.com

Gas Chromatography (GC) for Volatile Components

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide valuable information about the molecular structure, functional groups, and purity of this compound's components.

UV-Vis spectrophotometry is a technique that measures the absorption of UV and visible light by a substance. Compounds containing chromophores, such as the aromatic rings in benzoic acid and salicylic acid, absorb UV light at specific wavelengths, making UV-Vis spectroscopy useful for their detection and quantification. winechek.comwisdomlib.orgrsc.orgiomcworld.comsielc.comchemicalbook.comnih.govlibretexts.orgresearchgate.net

Benzoic acid exhibits UV absorption, and its spectrum can be used for identification and quantification. winechek.com Salicylic acid also has characteristic UV absorption peaks, often around 230-240 nm and 295-300 nm. iomcworld.comsielc.comchemicalbook.com UV-Vis spectrophotometry can be used for the direct quantification of benzoic acid and salicylic acid in solutions by measuring the absorbance at their respective wavelengths of maximum absorbance (λmax) and using calibration curves prepared from standards. wisdomlib.orgrsc.org

UV-Vis spectroscopy is also valuable for degradation studies. Changes in the UV-Vis spectrum over time or under different conditions (e.g., temperature, light exposure, pH) can indicate chemical degradation of the UV-absorbing components like benzoic acid and salicylic acid. iomcworld.comchemicalbook.comlibretexts.org For example, the hydrolysis of acetylsalicylic acid to salicylic acid can be monitored by UV-Vis spectrophotometry due to the different absorption characteristics of the two compounds. libretexts.org While malic acid does not have a strong chromophore and does not absorb significantly in the typical UV-Vis range, UV detection is still used in HPLC analysis of malic acid by monitoring absorbance at lower wavelengths. oiv.intnih.govresearchgate.net

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, providing information about the functional groups and chemical bonds present. docbrown.inforesearchgate.netrasayanjournal.co.inresearchgate.netiomcworld.comchemicalbook.comnih.govoup.comacs.orgcore.ac.ukspectroscopyonline.comspectroscopyonline.comchemicalbook.comchemicalbook.comchemicalbook.com Each functional group vibrates at characteristic frequencies, resulting in specific absorption bands in the IR spectrum.

IR spectroscopy is a powerful tool for identifying the presence of carboxylic acid groups (-COOH) in malic acid, benzoic acid, and salicylic acid. docbrown.inforesearchgate.netrasayanjournal.co.inresearchgate.netacs.orgcore.ac.ukspectroscopyonline.com Characteristic IR absorption bands for carboxylic acids include a broad O-H stretching vibration around 2500-3300 cm⁻¹, a strong C=O stretching vibration around 1680-1760 cm⁻¹, and C-O stretching vibrations in the fingerprint region. docbrown.inforasayanjournal.co.inresearchgate.netcore.ac.ukspectroscopyonline.com

For benzoic acid, the IR spectrum shows characteristic bands for the carboxylic acid group and the aromatic ring. docbrown.inforesearchgate.netcore.ac.ukspectroscopyonline.comchemicalbook.com Salicylic acid, being a hydroxylated benzoic acid, exhibits IR bands corresponding to both the carboxylic acid and phenolic hydroxyl groups, as well as the aromatic ring. rasayanjournal.co.iniomcworld.comchemicalbook.com Malic acid, an aliphatic dicarboxylic acid with a hydroxyl group, shows IR absorption bands for its carboxylic acid moieties and the alcoholic O-H group. researchgate.netnih.govacs.orgchemicalbook.comchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is invaluable for determining the molecular weight of compounds and providing structural information through fragmentation analysis. When applied to the analysis of this compound's constituents, MS can confirm the presence of malic acid, benzoic acid, salicylic acid, and propylene (B89431) glycol based on their characteristic mass-to-charge ratios ([M]+ or [M-H]-) and fragmentation patterns.

MS is often coupled with separation techniques (see Section 4.4), but it can also be used directly for the analysis of relatively pure samples or for rapid screening. The electron ionization (EI) or electrospray ionization (ESI) modes are commonly used for ionizing organic acids and glycols. The fragmentation patterns produced under these conditions provide a "fingerprint" that aids in the definitive identification of each component. For example, salicylic acid exhibits characteristic fragment ions that can be used for its identification vu.edu.au. Studies on the MS analysis of organic acids in different samples highlight the ability of this technique to identify and quantify these compounds nih.govmdpi.comresearchgate.net.

Electrochemical Methods for Detection and Characterization

Electrochemical methods, such as voltammetry and amperometry, offer sensitive and cost-effective approaches for the detection and characterization of electroactive compounds. Among the constituents of this compound, benzoic acid and salicylic acid, being aromatic organic acids, can exhibit electrochemical activity due to the presence of the carboxylic acid group and the phenolic hydroxyl group in salicylic acid.

Research has explored the electrochemical oxidation of benzoic acid and salicylic acid on various electrode materials, including boron-doped diamond electrodes researchgate.netscience.gov. These studies demonstrate that these compounds can be detected and quantified electrochemically, and their electrochemical behavior can provide insights into their redox properties researchgate.net. For instance, the oxidation peaks observed in voltammograms can be used for quantitative determination. Electrochemical sensors modified with various materials have also been developed for the detection of salicylic acid and benzoic acid in different matrices science.govmdpi.comresearchgate.net. While direct application to the this compound formulation requires appropriate sample preparation to minimize matrix effects, electrochemical methods hold potential for the selective and sensitive detection of the electroactive components.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which combine a separation method with a detection method, are essential for the comprehensive analysis of multicomponent formulations like this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful in this regard, allowing for the separation, identification, and quantification of individual components within a complex mixture.

LC-MS is well-suited for the analysis of polar and relatively non-volatile compounds such as malic acid, benzoic acid, and salicylic acid. The liquid chromatography component separates the constituents based on their differential interactions with the stationary and mobile phases, while the mass spectrometer provides detailed structural information and allows for highly sensitive detection. LC-MS/MS (tandem mass spectrometry) further enhances specificity by providing fragmentation data for confirmation and quantification vu.edu.aunih.govcreative-proteomics.comjapsonline.combdpsjournal.org. Studies have successfully utilized LC-MS for the analysis of malic acid, benzoic acid, and salicylic acid in various complex samples japsonline.combdpsjournal.org.

GC-MS is typically used for the analysis of volatile or semi-volatile compounds. While malic acid, benzoic acid, and salicylic acid are not highly volatile, they can be analyzed by GC-MS after derivatization, which converts them into more volatile forms. Propylene glycol is relatively more amenable to GC analysis coresta.org. GC-MS provides excellent chromatographic separation and robust mass spectral data for identification and quantification mdpi.comcreative-proteomics.comnhsbsa.nhs.ukmtoz-biolabs.comresearchgate.net. The application of GC-MS for the analysis of organic acids, including benzoic and salicylic acids, often involves derivatization steps to improve their volatility and chromatographic behavior researchgate.net.

These hyphenated techniques are crucial for quality control of this compound, enabling the accurate quantification of each active ingredient and the detection of potential impurities or degradation products.

Development of Stability-Indicating Analytical Methods for Multicomponent Formulations

The development of stability-indicating analytical methods is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations throughout their shelf life. For a multicomponent formulation like this compound, a stability-indicating method must be capable of separating and quantifying the active ingredients in the presence of their degradation products, as well as excipients.

Chromatographic techniques, particularly HPLC and UHPLC, are commonly employed for developing stability-indicating methods for pharmaceutical formulations. These methods involve subjecting the formulation to various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) to generate degradation products. The analytical method is then developed and validated to demonstrate its ability to resolve the APIs from these degradation products and excipients.

While specific stability-indicating methods for this compound were not found, the principles applied to formulations containing its constituents are relevant. For example, stability-indicating HPLC methods have been developed for the quantification of salicylic acid in the presence of its degradation products researchgate.net. Similarly, methods for other organic acids and drug combinations highlight the importance of optimizing chromatographic conditions (e.g., mobile phase composition, stationary phase, detection wavelength) to achieve adequate separation and sensitivity mdpi.comnih.gov.

Developing a stability-indicating method for this compound would involve characterizing the degradation pathways of malic acid, benzoic acid, and salicylic acid within the specific formulation matrix, and then developing a robust chromatographic method (likely HPLC or UHPLC) coupled with a suitable detector (e.g., UV or MS) that can accurately quantify each active ingredient and monitor the levels of any degradation products formed under stress conditions and during storage.

Theoretical and Computational Studies on Aserbine S Chemical and Biological Activity

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict the preferred orientation (docking) and study the dynamic behavior (simulations) of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein or enzyme. These methods can help predict binding affinity and understand the nature of interactions at the molecular level.

Predictive Modeling for Antimicrobial Targets

Given that Aserbine is reported to have disinfecting effects and can inhibit the growth of certain bacteria mdpi.com, molecular docking could theoretically be used to investigate the binding interactions between its components (malic acid, benzoic acid, salicylic (B10762653) acid, propylene (B89431) glycol) and key enzymes or proteins in bacterial pathogens. For instance, studies on other antimicrobial agents utilize molecular docking to predict binding affinities to bacterial targets like beta-ketoacyl-acyl carrier protein synthase III (FabH), which is essential for fatty acid biosynthesis in bacteria. nih.gov Such studies aim to identify how a compound might inhibit crucial bacterial processes. While specific data for this compound's components docking to antimicrobial targets were not found, this approach is standard in the field for assessing the potential of compounds against microbial pathogens.

Simulations of Interactions with Cellular Receptors and Enzymes Involved in Wound Healing

Wound healing is a complex process involving various cellular receptors and enzymes. Computational simulations, including molecular docking and dynamics, are employed to study the interactions of potential therapeutic compounds with proteins involved in different phases of wound healing, such as inflammation, proliferation, and tissue remodeling. jpmsonline.comherbmedpharmacol.com For example, studies have used molecular docking to explore the binding of compounds to targets like matrix metalloproteinases (MMPs), which are involved in tissue remodeling, or growth factors like epidermal growth factor (EGF) and platelet-derived growth factor (PDGF), which promote cell proliferation and migration. jpmsonline.comdovepress.com Glycogen synthase kinase 3-β (GSK3-β) and nitric oxide synthase (iNOS) are also targets investigated using molecular docking in the context of wound healing. mdpi.com Although no specific simulations for this compound's components interacting with wound healing targets were identified, these methods could potentially be applied to understand how the individual components might influence these biological processes.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR modeling are computational techniques used to build predictive models that relate the chemical structure of compounds to their biological activity (QSAR) or physicochemical properties (QSPR). These models use molecular descriptors, which are numerical representations of a molecule's structural and chemical features, to identify patterns and make predictions for new or untested compounds.

Prediction of Biological Activity Based on Molecular Descriptors

QSAR studies are widely used in the development of antimicrobial agents to predict their efficacy based on their molecular structures. nih.govacs.orgnih.gov These studies identify which structural features or physicochemical properties are correlated with higher antimicrobial activity. For instance, QSAR models for certain antimicrobial compounds have indicated that parameters like hydrophobicity, molar refractivity, and the presence of specific functional groups can influence activity. nih.gov While QSAR studies specifically on the antimicrobial activity of the this compound mixture or its components in this context were not found, this methodology could be applied to the individual components to understand the structural determinants of their observed inhibitory effects on microbial growth.

Correlation of Physicochemical Descriptors with Pharmacological Effects

QSPR models correlate physicochemical descriptors with various properties relevant to pharmacological effects, such as absorption, distribution, metabolism, and excretion (ADME). Although not directly a QSAR or QSPR study on this compound's activity, analyses of drug-likeness properties, which are related to physicochemical descriptors, are often performed alongside computational studies like molecular docking to assess the potential of compounds as drug candidates. mdpi.com The physicochemical properties of this compound's components, such as boiling point, flash point, and vapor pressure mdpi.com, are examples of properties that could be analyzed in a QSPR context, although their direct correlation with the mixture's topical pharmacological effects would require specific investigation.

Network Pharmacology Approaches for Understanding Multicomponent Effects

Network pharmacology is an approach that investigates the complex interactions between multiple components in a therapeutic agent and multiple targets within biological networks related to a disease or condition. This is particularly relevant for multicomponent products like this compound, as it aims to understand the synergistic or additive effects of the different constituents.

Network pharmacology studies have been applied to investigate the mechanisms of action of traditional medicines and herbal extracts, which often contain numerous bioactive compounds, in treating complex conditions like wound healing or infections. mdpi.comfrontiersin.orgnih.govdovepress.com These studies typically involve identifying the potential targets of each component and then analyzing how these targets interact within biological pathways related to the therapeutic effect. For example, network pharmacology has been used to explore how multiple compounds can modulate pathways involved in inflammation, oxidative stress, and tissue repair in the context of wound healing. dovepress.comdovepress.com While no specific network pharmacology study on this compound was found, this approach could be valuable in understanding how the combination of malic acid, benzoic acid, salicylic acid, and potentially propylene glycol in this compound collectively contributes to its observed antimicrobial and wound healing properties by acting on multiple targets and pathways.

Computational Chemistry for Reaction Pathway Prediction in Synthesis and Degradation

Computational chemistry plays a vital role in understanding and predicting chemical reaction pathways, offering insights into mechanisms, transition states, and energetics that can be challenging to obtain experimentally. These methods can be applied to both the synthesis and degradation of chemical compounds.

Predicting reaction pathways involves identifying the sequence of elementary steps that transform reactants into products. This typically requires exploring the potential energy surface (PES) of the reacting system to locate minima (representing stable species like reactants, intermediates, and products) and transition states (representing the highest energy points along the reaction coordinate between minima). mpg.de Quantum chemical methods, such as Density Functional Theory (DFT), are commonly used to calculate the energies and structures of these points on the PES. uni.lu By mapping these points and the pathways connecting them, a comprehensive reaction mechanism can be elucidated. mpg.de

For the synthesis of a compound like this compound, which is a mixture containing malic acid, benzoic acid, and salicylic acid, and sometimes propylene glycol fishersci.sefishersci.senih.gov, computational studies could theoretically investigate the feasibility and optimal conditions for forming these components or their esters, which might be present in some formulations of this compound. nih.gov Methods like global reaction route mapping (GRRM) aim to automatically search for all relevant reaction pathways, although this can be computationally demanding for complex systems. mpg.de Predictive synthesis approaches utilize computational guidance to assess thermodynamic properties and kinetic barriers, helping to screen potential precursors and reaction pathways and identify unfavorable routes. nih.gov

In the context of degradation, computational chemistry can predict how this compound's components might break down under various environmental or physiological conditions. This could involve studying hydrolysis, oxidation, or enzymatic degradation pathways. By calculating activation energies for different degradation routes, computational models can predict the relative stability of the compound and identify potential degradation products. rmreagents.comwikipedia.org For instance, studies on the thermal degradation of materials containing salicylic acid have utilized thermogravimetric analysis (TGA) and differential thermogravimetric (DTG) curves to understand decomposition steps rmreagents.com, and computational methods could complement such studies by providing molecular-level insights into the bond breaking and formation processes.

While specific computational studies on this compound's synthesis or degradation pathways were not found, the general methodologies of computational chemistry, including PES exploration, transition state localization, and reaction network analysis, provide a powerful framework for such investigations. mpg.denih.govnih.gov Applying these techniques to this compound's components could offer valuable information regarding their chemical behavior and stability.

Predictive Models for Biological Activity Based on Synergistic Effects of this compound's Composition

This compound is utilized for its biological effects, which are attributed to the combined action of its components: malic acid, benzoic acid, salicylic acid, and potentially propylene glycol. fishersci.sefishersci.senih.gov Understanding and predicting the biological activity of such mixtures, particularly their synergistic effects, is a complex challenge that computational models are increasingly addressing.

Predictive models for biological activity often rely on quantitative structure-activity relationships (QSAR) or more advanced machine learning and deep learning approaches. uni.lufishersci.se These models aim to correlate chemical structures or descriptors with observed biological responses. For a single compound, this involves identifying molecular features that are predictive of activity. However, for mixtures like this compound, the interaction between components can lead to synergistic, additive, or antagonistic effects, making prediction more intricate. fishersci.se

Synergistic effects occur when the combined effect of two or more compounds is greater than the sum of their individual effects. fishersci.se Computational approaches to predict synergy in mixtures are an active area of research. One approach involves developing models that consider not just the individual properties of the components but also their interactions. fishersci.se This can involve using mixture descriptors that capture the composition and ratios of the components, as well as descriptors related to potential chemical or biological interactions between them. fishersci.se

Machine learning algorithms, including deep learning, have shown promise in predicting synergistic effects by learning complex relationships from experimental data on mixture toxicity or activity. fishersci.se For example, studies have explored using deep learning models with chemical-protein network descriptors to predict synergistic effects of binary mixtures on estrogenic activity. fishersci.se

For this compound, predictive models could potentially be developed to understand how the combination of malic acid, benzoic acid, and salicylic acid contributes to its observed wound healing, disinfectant, and keratolytic properties. fishersci.sefishersci.senih.gov Such models would ideally consider the individual biological activities of each acid and explore how their presence together modifies these activities. For instance, salicylic acid is known for its keratolytic and antiseptic properties fishersci.se, while benzoic acid has antibacterial and antifungal effects fishersci.se. Malic acid also contributes keratolytic properties fishersci.se. Computational models could investigate potential interactions between these acids that enhance their efficacy or lead to synergistic outcomes relevant to wound treatment.

Developing accurate predictive models for the synergistic effects of this compound's composition would require experimental data on the biological activity of various combinations and concentrations of its components. This data could then be used to train computational models to predict the activity of novel combinations or to optimize the mixture composition for desired effects. fishersci.se

While specific computational studies predicting the synergistic biological activity of this compound's precise mixture were not found, the principles and emerging techniques in computational toxicology and cheminformatics provide a foundation for developing such models. fishersci.se Applying these methods could offer valuable insights into the basis of this compound's therapeutic effects and potentially guide the development of improved formulations.

Advanced Research Methodologies and Emerging Theoretical Applications of Aserbine Components

In Vitro Cell Culture Models for Mechanistic Investigations

In vitro cell culture models are fundamental tools for dissecting the direct effects of Aserbine components on specific cell types involved in tissue repair and defense. These models allow for controlled environments to study cellular behaviors and molecular responses.

Cell Proliferation and Migration Assays (e.g., Fibroblast and Keratinocyte Studies)

Cell proliferation and migration are critical processes in wound healing, involving the coordinated action of various cell types, including fibroblasts and keratinocytes. In vitro assays, such as scratch wound assays and cell counting, are employed to quantify the impact of this compound components on these cellular functions.

Fibroblasts, prevalent in the dermis, produce growth factors that stimulate keratinocyte proliferation and migration spandidos-publications.com. Keratinocytes, the primary epidermal cells, exhibit a lower division rate but are crucial for re-epithelialization spandidos-publications.com. Studies investigating the effects of various factors on these cells often utilize techniques like trypsinization to isolate and culture them wemedical.nlphysiology.orgnih.gov. For instance, research on the effect of pH on fibroblast and keratinocyte behavior showed that alkaline conditions significantly enhanced fibroblast proliferation and showed a similar trend in keratinocytes wemedical.nl. Optimal pH ranges for proliferation were identified for both cell types wemedical.nl. Fibroblast migration was also observed to be greatest at a neutral pH, with both acidic and alkaline conditions decreasing migration wemedical.nl.

While direct studies on the effects of Balsam Peru or Castor Oil specifically on fibroblast and keratinocyte proliferation and migration in isolation are less commonly highlighted in the provided search results, the importance of these cell types and the methodologies used to study them (like scratch assays and cell counting after trypsinization) are well-established in wound healing research physiology.orgnih.govmedsci.org. Trypsin itself is a protease frequently used in cell culture to detach cells for passaging and counting wemedical.nlphysiology.orgnih.gov.

Cytokine and Growth Factor Expression Analysis in Response to Components

Cytokines and growth factors are key signaling molecules that orchestrate the complex phases of wound healing, including inflammation, proliferation, and remodeling mdpi.com. Analyzing their expression levels in cell cultures exposed to this compound components provides insights into the potential modulation of the inflammatory response and the stimulation of regenerative processes.

Trypsin has been shown to stimulate the production of cytokines from macrophages in vitro, including TNF-alpha and IL-1beta, in a dose-dependent manner nih.govresearchgate.net. This stimulation was linked to an increase in TNF-alpha mRNA expression nih.gov. In the context of skin, trypsin treatment of keratinocytes in cell culture studies has been identified as a stimulus for the induction of inflammatory mediators like IL-6 and IL-8 mdpi.comresearchgate.net.

Castor oil contains fatty acids, such as oleic acid and linoleic acid, which have been shown to inhibit the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in human monocyte cells typology.com. This suggests a potential anti-inflammatory effect of castor oil components at the cellular level typology.com.

Balsam Peru has been noted in the context of inducing inflammatory responses in some research, although specific cytokine and growth factor expression data in response to its components in isolation were not prominently detailed in the provided results activeconceptsllc.com. However, the broader role of cytokines and growth factors in regulating cell proliferation, migration, and differentiation of fibroblasts and keratinocytes during wound healing is widely recognized mdpi.com.

Antimicrobial Efficacy in Controlled Cell Culture Systems

Infection can significantly impede wound healing. In vitro studies assessing the antimicrobial efficacy of this compound components against relevant microorganisms in controlled cell culture systems are crucial for understanding their potential to prevent or manage wound infections.

Balsam Peru has demonstrated antiseptic effects in vitro against both gram-positive and gram-negative bacteria, as well as fungi drugbank.com. Studies have shown that Balsam Peru essential oil was effective against biofilms of Pseudomonas aeruginosa and Staphylococcus aureus at concentrations comparable to those effective against planktonic bacteria researchgate.netasm.orgnih.gov.

Castor oil has also shown antimicrobial activity against various microorganisms. A 10% castor oil solution demonstrated moderate efficacy against several bacterial and Candida species in an in vitro study, with significant reductions in counts for most tested strains scielo.br. Castor oil extracts have exhibited antibacterial activity against a range of bacteria, with varying degrees of sensitivity observed among different species researchgate.net. The antimicrobial activity of castor oil is attributed, in part, to its ricinoleic acid content mdpi.com. Another study using cell suspension cultures of Ricinus communis (castor) also demonstrated antibacterial activity of the extracts cabidigitallibrary.org. Castor oil extract has also been evaluated for its antimicrobial activity against Candida albicans and Enterococcus faecalis in root canals in vitro, showing a significant decrease in microorganisms, although not complete elimination nih.gov.

Ex Vivo Tissue Culture Systems for Wound Healing Process Studies

Ex vivo tissue culture systems, utilizing actual tissue samples, offer a more complex and physiologically relevant model compared to simplified cell cultures. These models maintain the intricate interactions between different cell types and the extracellular matrix, providing a valuable platform for studying the wound healing process and inflammatory responses.

Organotypic Skin Models for Re-epithelialization Research

Organotypic skin models, which reconstruct the layered structure of the skin, are particularly useful for studying re-epithelialization, a key process in wound closure. These models allow researchers to observe the collective migration and differentiation of keratinocytes in a more in vivo-like environment.

Human Skin Equivalents (HSEs), created by culturing keratinocytes on a dermal matrix containing fibroblasts, serve as experimental human tissue models to study factors influencing re-epithelialization nih.gov. These models can mimic the chronology of events in human skin wound repair, allowing for the assessment of cell proliferation, migration, and differentiation nih.govnih.gov. Wounded HSE models have been used to study how keratinocytes re-establish epithelial integrity nih.gov. The process of re-epithelialization in organotypic skin models shows concentric closure and rates similar to the in vivo situation nih.gov.

Studies using organotypic skin models have investigated re-epithelialization after burn injury, observing the process over time mdpi.comresearchgate.net. These models can replicate aspects of skin regeneration and can be used to test therapeutic interventions mdpi.com. While the provided search results discuss the use of organotypic skin models for re-epithelialization research and the role of fibroblasts and keratinocytes within them, specific studies detailing the effects of Balsam Peru, Castor Oil, or Trypsin on re-epithelialization in these models were not prominently featured. However, Castor oil has been noted for its positive influence on the epithelialization process in general sci-hub.se, and studies using polymer hybrids reinforced with castor oil have shown superior re-epithelialization efficacy in vivo researchgate.net.

Tissue Explant Models for Inflammatory Response Assessment

Tissue explant models, using excised tissue fragments, are valuable for assessing inflammatory responses to various stimuli, as they preserve the native cellular architecture and immune components.

Human skin explant models are considered to better mimic the local immune response compared to cell cultures due to the preservation of complex interactions between epidermal and dermal cells selvita.com. These models can be used to study inflammatory skin conditions and screen potential anti-inflammatory compounds selvita.com. Stimulation of skin explants with inflammatory agents like LPS, IL-1β, or TNFα has been shown to increase the secretion of pro-inflammatory cytokines selvita.com.

Trypsin has been used as an inflammatory stimulus in ex vivo human skin explants to assess the penetration and biological effects of anti-inflammatory drugs mdpi.comresearchgate.net. Low levels of trypsin treatment in these models induced a moderate increase in a broad spectrum of pro-inflammatory mediators mdpi.com.

Studies using subcutaneous tissue explants in rats have evaluated the inflammatory response to different materials, demonstrating that a material derived from castor oil bean induced less inflammatory response over longer periods compared to calcium hydroxide (B78521) cement scielo.brnih.gov. This suggests a potential for components of castor oil to modulate inflammatory responses in a tissue context.

While the search results provide evidence for the use of tissue explant models to study inflammation and the effects of trypsin and castor oil components in these systems, detailed findings on the combined effects of all this compound components (Balsam Peru, Castor Oil, and Trypsin) in ex vivo inflammatory response models were not extensively covered.

Summary of Research Findings (Illustrative Data Table - Based on Search Results):

ComponentIn Vitro Effect on Fibroblast ProliferationIn Vitro Effect on Keratinocyte ProliferationIn Vitro Effect on Fibroblast MigrationIn Vitro Effect on Keratinocyte MigrationIn Vitro Effect on Cytokine Expression (Examples)In Vitro Antimicrobial Activity (Examples)Ex Vivo Effect on Re-epithelialization (Organotypic)Ex Vivo Effect on Inflammatory Response (Explant)
Balsam PeruNot explicitly detailedNot explicitly detailedNot explicitly detailedNot explicitly detailedPotential to induce inflammation activeconceptsllc.comAgainst Gram-positive/negative bacteria, fungi drugbank.comresearchgate.netasm.orgnih.govNot explicitly detailedNot explicitly detailed
Castor OilPotential stimulation sci-hub.sePotential positive influence medicinenet.comNot explicitly detailedPotential positive influence medicinenet.comInhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) typology.comModerate efficacy against various bacteria and fungi scielo.brresearchgate.netmdpi.comnih.govPositive influence on epithelialization shown in vivo studies with castor oil polymers sci-hub.seresearchgate.netReduced inflammatory response in subcutaneous tissue explants scielo.brnih.gov
TrypsinUsed in cell isolation wemedical.nlphysiology.orgnih.govUsed in cell isolation wemedical.nlphysiology.orgnih.govUsed in cell isolation wemedical.nlphysiology.orgnih.govUsed in cell isolation wemedical.nlphysiology.orgnih.govStimulation of pro-inflammatory cytokines (TNF-alpha, IL-1beta, IL-6, IL-8) nih.govresearchgate.netmdpi.comresearchgate.netNot primarily known for direct antimicrobial activity; role as debriding agent medicinenet.comNot explicitly detailedUsed as inflammatory stimulus mdpi.comresearchgate.net

Advanced Drug Delivery Systems Research for this compound Components

Advanced drug delivery systems aim to improve the efficacy and safety of therapeutic agents by controlling their release, targeting specific sites, and enhancing their bioavailability. Research in this area explores how components of this compound can be formulated into or delivered via sophisticated carriers.

Nanoparticle-Based Delivery Systems for Targeted Release

Nanoparticle-based systems offer a promising approach for targeted drug delivery, allowing for the precise accumulation of therapeutic agents at a desired site, potentially reducing systemic exposure and minimizing side effects. While direct research on encapsulating this compound itself within nanoparticles for targeted release is limited in the search results, studies on nanoparticle-based delivery systems for wound healing agents, such as silver nanoparticles and nanoparticles loaded with growth factors or anti-inflammatory drugs, provide relevant context biomedpharmajournal.orgnih.gov. Nanoparticles can enhance drug penetration into tissue barriers and provide antimicrobial properties, which align with some of the known effects of this compound's components biomedpharmajournal.org. Lipid-based nanoparticles, for instance, can increase skin penetration due to their small size and interaction with the stratum corneum, creating an occlusive film that enhances skin hydration and drug permeation dovepress.comfrontiersin.org. The incorporation of surfactants in these systems can further fluidize the stratum corneum layer dovepress.comfrontiersin.org.

Research on encapsulating other active substances, such as salicylic (B10762653) acid (a component of this compound), within pH/thermosensitive nanocarriers demonstrates the feasibility of using nanoparticles for controlled release in wound healing contexts scite.ainih.govnih.gov. These nanocarriers can be integrated into bio-hybrid hydrogels to create dual drug delivery systems, releasing the active substance in a gradual and controlled manner scite.ainih.govnih.gov. The encapsulation efficiency of salicylic acid in thermosensitive and pH-sensitive nanocarriers has been reported to be relatively high, around 80.64% and 78.48%, respectively nih.gov.

Hydrogel and Polymeric Carrier Systems for Sustained Release

Hydrogels and polymeric carriers are extensively studied for sustained drug release, providing a matrix that can control the rate and duration of drug delivery. Bio-hybrid hydrogels incorporating components like salicylic acid have been developed for potential use in cutaneous wound healing scite.ainih.govnih.gov. These hydrogels can be designed as dual drug delivery systems by incorporating active substances, such as salicylic acid, within pH/thermosensitive nanocarriers embedded in the hydrogel matrix scite.ainih.govnih.gov.

Polymeric carriers, in general, have been recognized for their potential in healthcare applications since the 1970s, with research focusing on controlling their size, shape, and chemical properties for targeted drug delivery advancedsciencenews.com. Hydrogels, as a type of polymeric system, can trap water and maintain hydrophilic compounds in solution, while non-hydrophilic compounds can be dispersed in suspension, allowing for stable formulations that release the active compound upon application ijpras.com. The properties of these bio-hybrid hydrogels, including swelling degree, degradation, structural traits (FT-IR), morphological characteristics (SEM), and mechanical properties, are subject to detailed research to optimize their performance scite.ainih.govnih.gov.

Transdermal Permeation Enhancement Strategies

Enhancing transdermal permeation is crucial for delivering therapeutic agents through the skin. This compound, traditionally used topically, contains components like salicylic acid, benzoic acid, and malic acid, which are known to have effects on the skin alraziuni.edu.yeresearchgate.netjournals.co.za. While the direct role of this compound components as permeation enhancers in advanced systems is not explicitly detailed in the search results, the principles of transdermal permeation enhancement are highly relevant.

Strategies to overcome the skin's barrier properties, primarily the stratum corneum, include the use of chemical enhancers and novel delivery systems like nanoparticles dovepress.comfrontiersin.orgnih.gov. Chemical enhancers, such as alcohols and fatty acids, can increase drug solubility in the stratum corneum and disrupt its lipid bilayer packing, respectively nih.gov. Nanoparticle-based systems, such as transfersomes and ethosomes, have shown potential in increasing skin penetration and targeting specific skin layers or appendages like hair follicles dovepress.comijpras.com. Ethosomes, in particular, have demonstrated enhanced skin permeation compared to liposomes or hydro-alcoholic solutions ijpras.com. The synergistic effect of ethanol (B145695) and phospholipids (B1166683) is considered a possible mechanism for the enhanced skin permeation observed with ethosomes dovepress.com.

Bio-Hybrid Materials Research Incorporating this compound Components

Bio-hybrid materials combine biological components with synthetic or natural materials to create systems with enhanced functionalities, particularly for biomedical applications like tissue engineering and regenerative medicine.

Integration into Regenerative Medicine Strategies for Tissue Engineering

Regenerative medicine strategies aim to repair or replace damaged tissues. Tissue engineering, which often involves the use of scaffolds, cells, and growth factors, is a key component of this field researchgate.netnih.govnumberanalytics.com. This compound's historical use in wound care scite.airesearchgate.netcore.ac.uk suggests a potential role for its components in supporting tissue regeneration.

Research in regenerative medicine for skin regeneration is actively developing strategies to improve healing and restore normal skin physiology researchgate.net. This includes the use of pharmacological agents, biomaterials, and cellular therapies targeting different stages of wound healing researchgate.net. The integration of drug delivery systems, including those utilizing nanoparticles and hydrogels, into tissue engineering scaffolds allows for the sustained release of therapeutic agents that promote cell proliferation, angiogenesis, and extracellular matrix formation, all critical processes in tissue regeneration biomedpharmajournal.orgnih.govmdpi.com. While specific studies on integrating this compound components into these complex regenerative medicine strategies were not found, the underlying principles of using biocompatible materials and controlled release of bioactive agents are directly applicable. The development of bio-hybrid materials, such as those combining biological entities with other structures, is an emerging area with potential applications in tissue engineering anr.frazorobotics.com.

Theoretical Contributions to the Understanding of Multicomponent Formulations in Biological Contexts

The development and application of multicomponent formulations like this compound, which typically includes malic acid, benzoic acid, and salicylic acid, often rely on the theoretical premise that combining agents with distinct yet complementary mechanisms of action can yield enhanced biological effects compared to individual components. In the context of biological systems, particularly wound healing and dermatological applications where this compound has been evaluated, the theoretical contributions center on understanding how the interplay of these organic acids influences the local biochemical environment and microbial load.

The theoretical foundation for using such a combination lies in the known properties of its constituents. Salicylic acid is recognized for its keratolytic properties, theoretically facilitating the desquamation of the stratum corneum and aiding in the debridement of necrotic tissue in wounds. fishersci.senih.gov Benzoic acid and salicylic acid also possess antimicrobial and antifungal properties, contributing to a theoretical reduction in microbial burden within affected tissues. fishersci.senih.gov Malic acid, an alpha-hydroxy acid, contributes to the acidic nature of the formulation and may play a role in keratolysis and influencing the local pH. fishersci.se

The theoretical contribution of this compound as a multicomponent system in biological contexts can be viewed through the lens of synergistic or additive effects of its components. While detailed theoretical models specifically quantifying the complex interactions between malic acid, benzoic acid, and salicylic acid within the intricate biochemical milieu of a biological tissue are not extensively documented in the provided search results, the rationale for their combination is based on the expectation that their individual effects on keratolysis, antimicrobial action, and pH modulation collectively contribute to a more favorable environment for tissue regeneration and infection control. fishersci.se

The theoretical understanding suggests that the acidic components work in concert to disrupt the structural integrity of bacterial cell walls and fungal membranes, while simultaneously promoting the breakdown of keratinized tissue and cellular debris. This combined action is theoretically advantageous for preparing the wound bed for healing. fishersci.senih.gov

Data illustrating the pH modulation by this compound provides a concrete example of its theoretical impact on the biological environment. The following table summarizes observed pH changes induced by this compound compared to other substances in a test setting, highlighting its capacity to influence this critical parameter. uni.lu

Table 6.5.1: pH Changes Induced by this compound and Other Agents

AgentInitial pHpH After Application (Approximate Lowest)Time to Revert to Initial pH (Approximate)Source Snippet
Initial Level~8-- uni.lu
1% Acetic Acid-~5~1.5 hours uni.lu
This compound~8~52 to 3 hours uni.lu
15% Acrylic Acid~8Significant drop (not specified exact)4 hours uni.lu
20% Acrylic Acid~5Significant drop (not specified exact)4 hours uni.lu

Note: Data extracted from snippet uni.lu. Initial pH for Acetic Acid and Acrylic Acid solutions may vary based on preparation.

This data supports the theoretical understanding that this compound actively modifies the local environment's pH, a factor with significant theoretical implications for biological processes such as enzymatic debridement and microbial inhibition in wound healing contexts. uni.lu The prolonged effect on pH compared to a simple acetic acid solution suggests potential theoretical considerations regarding the formulation's buffering capacity or sustained release characteristics influencing its interaction with biological fluids.

Further theoretical contributions could explore the potential for synergistic interactions between the components at a molecular level, investigating how the presence of one acid might influence the activity or penetration of another, or how the combination impacts specific biological pathways beyond simple antimicrobial or keratolytic effects. However, such detailed theoretical frameworks require further dedicated research.

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